

# **AU-24118: A Comparative Analysis of Cross-Reactivity in mSWI/SNF ATPase Degradation**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity profile of **AU-24118**, a second-generation, orally bioavailable PROTAC (Proteolysis Targeting Chimera) degrader. **AU-24118** is designed to selectively target the ATPase subunits of the mammalian switch/sucrose non-fermentable (mSWI/SNF) chromatin remodeling complex, specifically SMARCA2 and SMARCA4, as well as the PBRM1 subunit.[1][2][3][4] This document summarizes key experimental data, outlines methodologies, and presents signaling pathway and workflow diagrams to offer a comprehensive overview of **AU-24118**'s selectivity.

## **Executive Summary**

**AU-24118** demonstrates a high degree of selectivity for its intended targets—SMARCA2, SMARCA4, and PBRM1.[1][4] Extensive proteomics analysis confirms that **AU-24118** effectively degrades these proteins while exhibiting minimal off-target effects on other bromodomain-containing proteins and non-targeted mSWI/SNF subunits.[1] This specificity, combined with its improved potency and oral bioavailability over the first-generation compound AU-15330, positions **AU-24118** as a promising candidate for further investigation in cancers driven by mSWI/SNF dysfunction.[1][3]

## Data Presentation Cross-Reactivity Profile of AU-24118



The following table summarizes the selectivity and degradation profile of **AU-24118** based on mass spectrometry-based proteomics analysis in VCaP prostate cancer cells.[1]

Target Class	Specific Proteins/Subunits	Result of AU-24118 Treatment
Primary Targets	SMARCA2, SMARCA4, PBRM1	Significant and selective degradation.[1][4]
Broader Bromodomain- Containing Proteins	All other bromodomain- containing proteins	No significant degradation observed.[1]
Non-targeted mSWI/SNF Subunits	Other components of the mSWI/SNF complex	Selectivity maintained; no degradation noted.[1]
Canonical IMiD Neosubstrates	IKZF1, IKZF3, GSPT1	No degradation detected.[1]

**Comparison with First-Generation Degrader** 

- Feature	AU-24118 (Second Generation)	AU-15330 (First Generation)
Potency	Higher potency; effective at ~10-fold lower concentrations in vitro.[1]	Lower potency compared to AU-24118.[1]
In Vivo Efficacy	Induces tumor regression as a single agent at 15 mg/kg.[1]	More modest effects as a single agent at 60 mg/kg.[1]
Oral Bioavailability	Orally bioavailable with favorable pharmacokinetic profiles.[1][2]	Not specified as orally bioavailable.
Selectivity	Retains exquisite specificity for SMARCA2, SMARCA4, and PBRM1.[1]	High selectivity for SMARCA2, SMARCA4, and PBRM1.[1]

#### **Experimental Protocols**





### Mass Spectrometry-Based Proteomics for Selectivity Analysis

The selectivity of **AU-24118** was determined using a mass spectrometry (MS)-based proteomics approach. This method allows for a global and unbiased assessment of protein abundance changes within a cell line upon treatment with the compound.

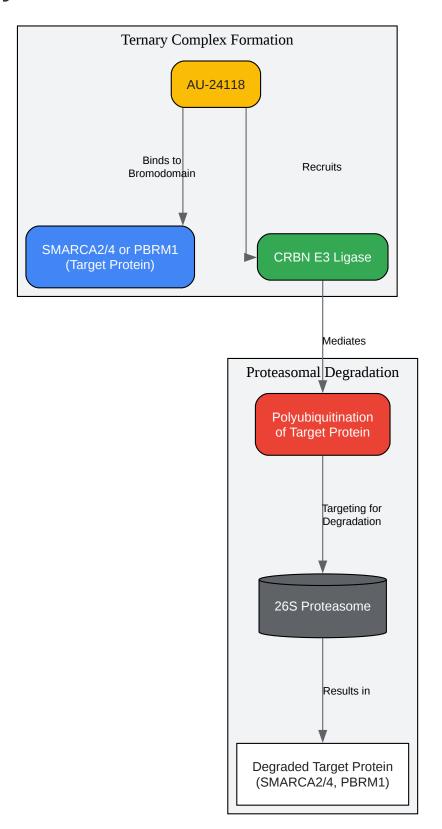
Objective: To identify and quantify the proteins that are degraded by **AU-24118** and to assess its selectivity across the proteome.

#### Methodology:

- Cell Culture and Treatment: VCaP (prostate cancer) cells were cultured under standard conditions. The cells were then treated with AU-24118 for short (2 hours) and long (8 hours) durations.[1]
- Protein Extraction and Digestion: Following treatment, total protein was extracted from the cells. The proteins were then denatured, reduced, alkylated, and digested into smaller peptides, typically using an enzyme like trypsin.
- Tandem Mass Tag (TMT) Labeling: The resulting peptide mixtures from different treatment conditions (e.g., vehicle control, **AU-24118** treated) were labeled with isobaric tandem mass tags. This allows for multiplexing and simultaneous quantification of peptides from different samples in a single MS run.
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The labeled peptide mixture was separated by liquid chromatography and analyzed by a high-resolution mass spectrometer.
   The instrument isolates and fragments the peptides, generating spectra that provide information about their sequence and the relative abundance of the TMT reporter ions.
- Data Analysis: The acquired spectra were searched against a protein database to identify the
  peptides and their corresponding proteins. The intensities of the reporter ions were used to
  calculate the relative abundance of each protein in the AU-24118-treated samples compared
  to the control. Proteins showing a significant decrease in abundance were identified as
  targets of AU-24118-mediated degradation.



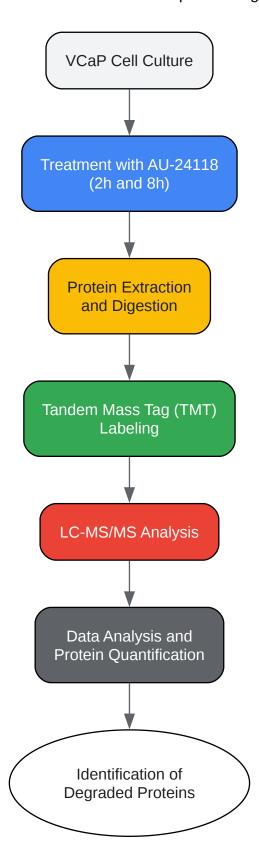
### **Mandatory Visualization**



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Caption: Mechanism of action for AU-24118-mediated protein degradation.



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Caption: Workflow for proteomics-based cross-reactivity analysis.

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